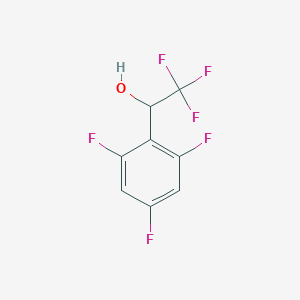

2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl groups attached to both the ethan-1-ol and phenyl moieties. This compound is known for its unique chemical properties, including its relatively low volatility and distinctive odor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol can be achieved through several methods:

Direct Reaction: One common method involves the direct reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of trifluoroacetic anhydride with a benzene ring in the presence of a Lewis acid such as aluminum chloride (AlCl3).

Gas-Phase Reaction: A third method involves the reaction of trifluoromethane gas with benzoyl chloride or benzoic acid esters.

Industrial Production Methods

Industrial production of this compound typically involves the Friedel-Crafts acylation method due to its higher yield and scalability. the choice of method may vary depending on the availability of raw materials and specific industrial requirements.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form trifluoroacetic acid.

Reduction: It can be reduced to form trifluoroethanol.

Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

Oxidation: Trifluoroacetic acid.

Reduction: Trifluoroethanol.

Substitution: Various substituted trifluoromethyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives of 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol have shown promising results against various microbial strains. In a study examining the synthesis of new compounds with trifluoromethyl groups, several derivatives exhibited significant inhibition against tested microorganisms, suggesting potential for development as antimicrobial agents .

Fluorinated Drug Design

The incorporation of trifluoromethyl groups into drug candidates is known to enhance their pharmacological profiles by improving metabolic stability and bioavailability. The unique electronic properties of fluorine can influence the interaction of these compounds with biological targets. Research has indicated that trifluoromethylated phenolic compounds can serve as effective scaffolds in drug design .

Material Science

Fluorinated Polymers

The compound is also relevant in the synthesis of fluorinated polymers. These materials are known for their chemical resistance and thermal stability. The trifluoromethyl group contributes to the overall properties of the polymer matrix, making it suitable for applications in coatings and adhesives that require durability under harsh conditions .

Surface Modification

In surface chemistry, this compound can be used to modify surfaces to impart hydrophobicity. This property is beneficial in applications such as anti-fogging coatings and self-cleaning surfaces. The fluorinated nature of the compound allows for low surface energy characteristics that repel water and contaminants .

Synthesis and Reagents

Reagent Development

The compound serves as a valuable reagent in organic synthesis, particularly in trifluoromethoxylation reactions. Recent advancements have demonstrated its use in synthesizing complex fluorinated compounds through electrophilic substitution reactions. This capability allows chemists to create diverse fluorinated architectures that can be further explored for biological and material applications .

Case Study 1: Antimicrobial Screening

A series of synthesized compounds based on this compound were subjected to antimicrobial screening using the well diffusion method. The results indicated that certain derivatives exhibited excellent inhibition against both bacterial and fungal strains. The presence of trifluoromethyl groups was correlated with enhanced activity compared to non-fluorinated analogs .

Case Study 2: Polymer Applications

In a study focused on developing fluorinated polymers for industrial applications, researchers incorporated this compound into polymer matrices. The resulting materials demonstrated superior chemical resistance and thermal stability compared to traditional polymers. This study emphasizes the compound's utility in enhancing material properties for specific applications .

Mécanisme D'action

The mechanism of action of 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trifluoroacetophenone: This compound is similar in structure but lacks the hydroxyl group present in 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol.

1,1,1-Trifluoro-3-phenyl-2-propanone: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

This compound is unique due to the presence of multiple trifluoromethyl groups and a hydroxyl group, which confer distinct chemical properties such as increased reactivity and stability .

Activité Biologique

2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol (CAS Number: 1305917-51-4) is a fluorinated organic compound that has gained attention in recent years due to its unique structural properties and potential biological activities. The compound features a trifluoromethyl group and a trifluorophenyl moiety, which may influence its interaction with biological systems.

- Molecular Formula: C8H4F6O

- Molecular Weight: 230.109 g/mol

- Structural Characteristics: The presence of multiple fluorine atoms enhances lipophilicity and may affect the compound's pharmacokinetics.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent and its effects on various cellular pathways.

The biological activity of fluorinated compounds often involves:

- Inhibition of Kinases: Many fluorinated compounds act as inhibitors of key kinases involved in cancer signaling pathways.

- Induction of Apoptosis: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

- Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory properties, which could be beneficial in cancer therapy by reducing tumor-associated inflammation.

Case Studies and Research Findings

A few notable studies relevant to the biological activity of related compounds include:

- Antiproliferative Effects :

- Cellular Signaling :

- In Vivo Studies :

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(2,4,6-trifluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2,7,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWMNKFPOUZELU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(C(F)(F)F)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.